2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C13H14OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a p-tolyl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethan-1-ol Side Chain: The ethan-1-ol side chain can be introduced through a Grignard reaction, where the p-tolylthiophene reacts with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiophene-ethane derivative.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethanone.
Reduction: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the p-tolyl group.
1-(Thiophen-2-yl)ethan-1-ol: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is unique due to the presence of both the p-tolyl group and the thiophene ring, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C13H14OS |
---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
2-[4-(4-methylphenyl)thiophen-2-yl]ethanol |
InChI |
InChI=1S/C13H14OS/c1-10-2-4-11(5-3-10)12-8-13(6-7-14)15-9-12/h2-5,8-9,14H,6-7H2,1H3 |
InChI-Schlüssel |
UQYBCQSRHOTANZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.